tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
CAS No.: 2169126-19-4
Cat. No.: VC11612810
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169126-19-4 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12/h9H,4-8,13H2,1-3H3 |
| Standard InChI Key | GDHRJRMEISYLRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(OCC12CC2)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is its spirocyclic system, where two rings share a single atom—a carbon atom in this case—creating a three-dimensional structure that imposes conformational constraints. The 7-oxa-4-azaspiro[2.5]octane core consists of:
-
A seven-membered ring containing one oxygen (oxa) and one nitrogen (aza) atom.
-
A five-membered carbocyclic ring fused at the spiro carbon.
The tert-butyl group () is attached to a carboxylate moiety, while the aminomethyl () substituent enhances reactivity for downstream functionalization.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2169126-19-4 | |
| Molecular Formula | ||
| Molecular Weight | 242.31 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N1CC(CN)OCC12CC2 | |
| Purity | ≥95% |
Stereochemical Considerations
The spirocyclic arrangement introduces chirality at the shared carbon atom. While stereochemical data for this specific compound remains limited, analogous spiro compounds often exhibit enantiomeric forms with distinct biological activities . Computational modeling suggests that the aminomethyl group adopts an equatorial position to minimize steric strain, though experimental validation is needed.
Synthesis and Manufacturing
Reported Synthetic Routes
Industrial synthesis typically involves multi-step sequences:
-
Core Formation: Cyclization reactions to construct the spirocyclic framework. For example, intramolecular nucleophilic substitution between a hydroxylamine and an epoxide derivative could yield the oxa-aza ring .
-
Functionalization: Introduction of the tert-butyl carbamate (Boc) group via carbodiimide-mediated coupling .
-
Aminomethylation: Reductive amination or Gabriel synthesis to install the aminomethyl substituent.
Table 2: Example Synthesis Parameters (Analogous Compound)
Challenges in Scale-Up
-
Ring Strain: The spirocyclic system’s inherent strain complicates large-scale cyclization, often requiring high-dilution conditions .
-
Boc Deprotection: Acidic conditions needed for tert-butyl group removal risk destabilizing the spiro framework .
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s dual functionality (amine and carboxylate) makes it a versatile building block. Notable applications include:
-
Antiviral Agents: Spirocyclic cores mimic nucleoside structures, potentially inhibiting viral polymerases .
-
Neurological Therapeutics: Rigid spiro systems may enhance blood-brain barrier penetration for CNS-targeted drugs.
Case Study: Analog Development
A structurally related compound, tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9), demonstrated inhibitory activity against bacterial efflux pumps, highlighting the pharmacological potential of this scaffold .
| Precaution | Implementation | Source |
|---|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat | |
| Ventilation | Fume hood | |
| Storage | 2–8°C in inert atmosphere |
Comparative Analysis with Analogous Compounds
Structural Variants
-
Variant A: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) lacks the aminomethyl group, reducing its utility in peptide coupling .
-
Variant B: tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9) features a different ring size but similar reactivity .
Table 4: Functional Group Impact on Properties
| Compound | Functional Groups | Log P | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Aminomethyl, Boc | 1.63 | 4.63 |
| Variant A | Boc | 1.11 | 6.56 |
| Variant B | Aminomethyl, Boc | 1.85 | 3.98 |
Future Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for targeted drug design.
-
Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial and anticancer potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume